molecular formula C24H27N3O2 B2551318 N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide CAS No. 1251600-68-6

N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide

Cat. No. B2551318
M. Wt: 389.499
InChI Key: CQOJRDBTNPEOPW-UHFFFAOYSA-N
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Description

1,6-Naphthyridines are a type of nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They have a wide range of biological applications and are pharmacologically active, with applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridines often involves the fusion of two pyridines through two adjacent carbon atoms . For example, Bahadur et al. reported a one-pot domino sequential reaction to construct dibenzo fused-1,6-naphthyridines using palladium as a catalyst .


Molecular Structure Analysis

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The reactivity of 1,6-naphthyridines can be quite diverse, depending on the specific substituents present on the molecule. They can undergo various types of reactions, including electrophilic and nucleophilic reactions, oxidations, reductions, and cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,6-naphthyridines can vary widely depending on their specific structure. For example, they are generally white solids with a wide range of melting points .

Future Directions

The future research directions for 1,6-naphthyridines are likely to continue to focus on their synthesis and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic as well as medicinal chemistry fields .

properties

IUPAC Name

N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-5-17-8-6-7-9-20(17)25-24(29)27-11-10-21-19(14-27)23(28)18-13-15(2)12-16(3)22(18)26(21)4/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOJRDBTNPEOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide

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